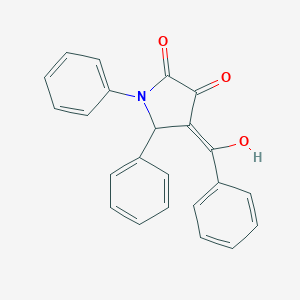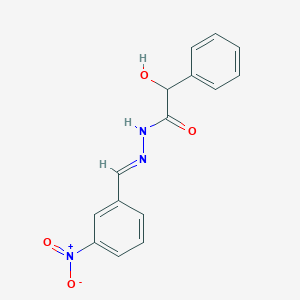![molecular formula C13H15N3O6 B274223 ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)
ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.
Wirkmechanismus
The mechanism of action of ethyl (ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate involves the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells. This compound has been shown to inhibit the activity of enzymes such as matrix metalloproteinases and cyclooxygenase-2, which are involved in the progression of cancer.
Biochemical and Physiological Effects:
Ethyl (this compound)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the activity of enzymes involved in cancer progression, and have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl (ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate in lab experiments include its ability to inhibit the growth of cancer cells, its anti-inflammatory and antioxidant properties, and its potential for the development of new cancer treatments. However, the limitations of using this compound in lab experiments include its toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on ethyl (ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate. One potential direction is the development of new cancer treatments based on this compound. Another potential direction is the investigation of the anti-inflammatory and antioxidant properties of this compound for the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the safety and efficacy of this compound in human trials.
Synthesemethoden
The synthesis of ethyl (ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate involves the reaction of 2-methoxy-4-nitrophenyl hydrazine with ethyl acetoacetate in the presence of a suitable catalyst. The resulting compound is then purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl (ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate has been extensively studied for its potential applications in cancer treatment. Several studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C13H15N3O6 |
|---|---|
Molekulargewicht |
309.27 g/mol |
IUPAC-Name |
ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H15N3O6/c1-4-22-13(18)12(8(2)17)15-14-10-6-5-9(16(19)20)7-11(10)21-3/h5-7,14H,4H2,1-3H3/b15-12- |
InChI-Schlüssel |
YRZRNIGCNDNXEE-QINSGFPZSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])OC)/C(=O)C |
SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])OC)C(=O)C |
Kanonische SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274158.png)
![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)





![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)